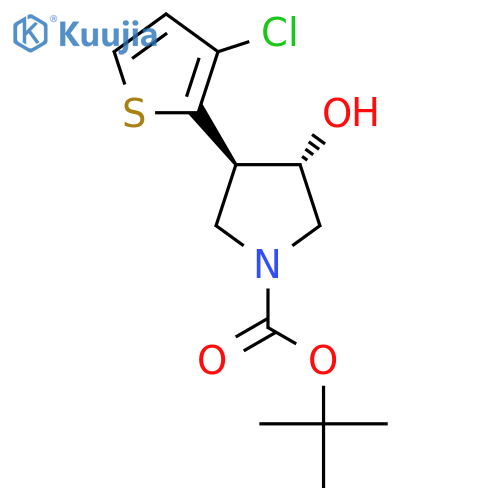

Cas no 2227801-91-2 (rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate)

2227801-91-2 structure

商品名:rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate

- 2227801-91-2

- EN300-1637462

-

- インチ: 1S/C13H18ClNO3S/c1-13(2,3)18-12(17)15-6-8(10(16)7-15)11-9(14)4-5-19-11/h4-5,8,10,16H,6-7H2,1-3H3/t8-,10-/m1/s1

- InChIKey: IVYVIWVLASZMBC-PSASIEDQSA-N

- ほほえんだ: ClC1C=CSC=1[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O

計算された属性

- せいみつぶんしりょう: 303.0695923g/mol

- どういたいしつりょう: 303.0695923g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 78Ų

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637462-2.5g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 2.5g |

$2771.0 | 2023-06-04 | ||

| Enamine | EN300-1637462-0.5g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 0.5g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1637462-50mg |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 50mg |

$768.0 | 2023-09-22 | ||

| Enamine | EN300-1637462-10.0g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 10g |

$6082.0 | 2023-06-04 | ||

| Enamine | EN300-1637462-0.25g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 0.25g |

$1300.0 | 2023-06-04 | ||

| Enamine | EN300-1637462-0.1g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 0.1g |

$1244.0 | 2023-06-04 | ||

| Enamine | EN300-1637462-1.0g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 1g |

$1414.0 | 2023-06-04 | ||

| Enamine | EN300-1637462-1000mg |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 1000mg |

$914.0 | 2023-09-22 | ||

| Enamine | EN300-1637462-10000mg |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 10000mg |

$3929.0 | 2023-09-22 | ||

| Enamine | EN300-1637462-0.05g |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate |

2227801-91-2 | 0.05g |

$1188.0 | 2023-06-04 |

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

2227801-91-2 (rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate) 関連製品

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量